![molecular formula C15H28O B14887370 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol typically involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity . The structure is fully characterized by various spectroscopic methods, including 1H- and 13C-NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would regenerate the alcohol.
科学的研究の応用
2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of fragrances and flavoring agents due to its distinct odor profile.
作用機序
The mechanism by which 2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
類似化合物との比較
Similar Compounds
Myrtenol: Another bicyclic alcohol with similar structural features.
Pinanol: Shares the bicyclic framework but differs in functional groups.
Uniqueness
2,2-Dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-propanol is unique due to its specific stereochemistry and the presence of the dimethyl and trimethyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C15H28O |
|---|---|
分子量 |
224.38 g/mol |
IUPAC名 |
2,2-dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]propan-1-ol |
InChI |
InChI=1S/C15H28O/c1-9-11(13(16)14(2,3)4)7-10-8-12(9)15(10,5)6/h9-13,16H,7-8H2,1-6H3/t9-,10+,11+,12+,13?/m0/s1 |
InChIキー |
RKMLVWDELJPQAC-ZLUZDFLPSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C(C)(C)C)O |
正規SMILES |
CC1C(CC2CC1C2(C)C)C(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


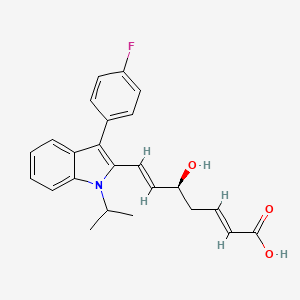

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
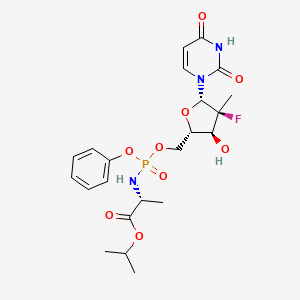

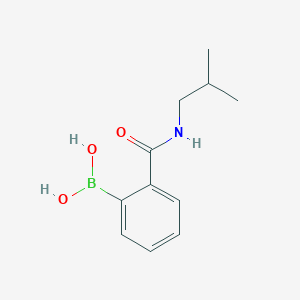
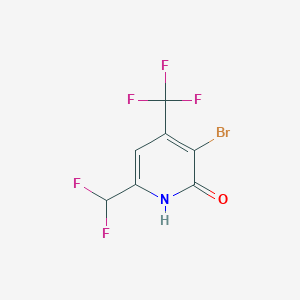


![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
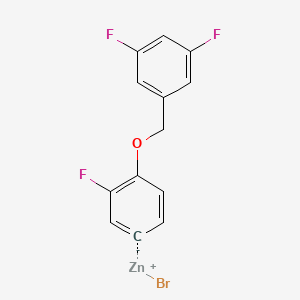

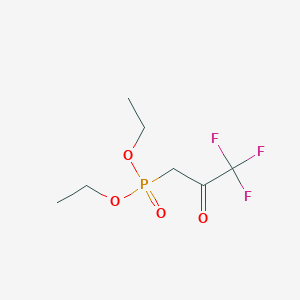
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
